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Compound of Interest

Compound Name: 2-fluoropentanoic acid
CAS No.: 1578-56-9
Cat. No.: B073805
. J

An authoritative guide for researchers, scientists, and drug development professionals on the
synthesis, properties, and applications of 2-fluoropentanoic acid.

IUPAC Name: 2-Fluoropentanoic acid CAS Number: 1578-56-9

Introduction

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern
medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and
biological properties. The introduction of a fluorine atom can profoundly influence a molecule's
metabolic stability, lipophilicity, and binding affinity to biological targets. 2-Fluoropentanoic
acid, a five-carbon carboxylic acid featuring a fluorine atom at the alpha position, represents a
valuable building block in the synthesis of novel therapeutic agents and a subject of interest for
fundamental chemical research.

This technical guide provides a comprehensive overview of 2-fluoropentanoic acid, detailing
its synthesis, physicochemical properties, and known applications, with a particular focus on its
relevance to drug discovery and development. The information presented herein is intended to
equip researchers and scientists with the knowledge necessary to effectively utilize this
compound in their work.

Physicochemical and Spectroscopic Data

© 2026 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b073805?utm_src=pdf-interest
https://www.benchchem.com/product/b073805?utm_src=pdf-body
https://www.benchchem.com/product/b073805?utm_src=pdf-body
https://www.benchchem.com/product/b073805?utm_src=pdf-body
https://www.benchchem.com/product/b073805?utm_src=pdf-body
https://www.benchchem.com/product/b073805?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b073805?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

A thorough understanding of a compound's physical and chemical characteristics is paramount
for its application in research and development. This section details the key properties of 2-
fluoropentanoic acid.

General Properties

Property Value Source
IUPAC Name 2-Fluoropentanoic acid [1]
CAS Number 1578-56-9 [1]
Molecular Formula CsH9oFO2 [1]
Molecular Weight 120.12 g/mol [1]
Canonical SMILES CCCC(F)C(=0)O [1]

INChI=1S/C5H9F0O2/c1-2-3-

InChl 4(6)5(7)8/h4H,2-3H2,1H3, [1]
(H,7,8)
AAYYJYDNERMSOZ-

InChl Key [1]

UHFFFAOYSA-N

Spectroscopic Data

Spectroscopic data is crucial for the unambiguous identification and characterization of a
chemical compound. While experimental spectra for 2-fluoropentanoic acid are not readily
available in public databases, the following represents predicted data and typical spectral
features for a-fluorocarboxylic acids.

1H NMR Spectroscopy (Predicted)

The proton NMR spectrum of 2-fluoropentanoic acid is expected to show characteristic
signals for the propyl chain, with the proton at the a-carbon (C2) being split by both the
adjacent protons on C3 and the fluorine atom. The signal for the carboxylic acid proton will
appear as a broad singlet at a downfield chemical shift.

13C NMR Spectroscopy (Predicted)
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In the carbon-13 NMR spectrum, the carbon atom bonded to the fluorine (C2) will exhibit a
significant downfield shift and will be split into a doublet due to coupling with the *°F nucleus.
The other carbon signals of the pentanoyl chain will also be present at their characteristic
chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum of 2-fluoropentanoic acid will be characterized by a broad absorption band
in the region of 2500-3300 cm~1 corresponding to the O-H stretching of the carboxylic acid. A
strong absorption band around 1700-1725 cm~! will be indicative of the C=0 stretching of the
carbonyl group. The C-F bond stretching vibration is expected to appear in the fingerprint
region, typically between 1000 and 1400 cm—1,

Mass Spectrometry

The mass spectrum of 2-fluoropentanoic acid will show a molecular ion peak (M*)
corresponding to its molecular weight. Common fragmentation patterns for carboxylic acids
include the loss of the hydroxyl group (M-17) and the carboxyl group (M-45). The presence of
fluorine will also influence the fragmentation pattern.

Synthesis Methodology

The synthesis of a-fluorocarboxylic acids, such as 2-fluoropentanoic acid, can be achieved
through several synthetic routes. A common and effective method involves a three-step
sequence starting from the corresponding non-fluorinated carboxylic acid, pentanoic acid. This
approach leverages the well-established Hell-Volhard-Zelinsky reaction for a-bromination,
followed by nucleophilic fluorination and subsequent hydrolysis.[2]

Experimental Protocol: A Three-Step Synthesis

This protocol is adapted from the synthesis of the homologous 2-fluorooctanoic acid and
provides a reliable method for the preparation of 2-fluoropentanoic acid.[2]

Step 1: a-Bromination of Pentanoic Acid (Hell-Volhard-Zelinsky Reaction)

This initial step introduces a bromine atom at the a-position of pentanoic acid, which serves as
a leaving group for the subsequent fluorination reaction.
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o Materials:

o Pentanoic acid

[¢]

Red phosphorus

Bromine

[¢]

Methanol

[e]

Dichloromethane

o

Sodium sulfate

[¢]

e Procedure:

[e]

To a flask containing pentanoic acid, add a catalytic amount of red phosphorus.

o Slowly add bromine to the mixture while stirring. The reaction is exothermic and should be
controlled.

o After the addition is complete, continue stirring until the reaction is complete (monitoring
by TLC or GC is recommended).

o Carefully add methanol to the reaction mixture to convert the resulting acyl bromide to the
methyl ester.

o Extract the product, methyl 2-bromopentanoate, with dichloromethane.
o Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
o Purify the product by distillation under reduced pressure.

Step 2: Nucleophilic Fluorination of Methyl 2-Bromopentanoate

In this step, the bromine atom is displaced by a fluoride ion to introduce the fluorine atom at the
O-position.

o Materials:
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o Methyl 2-bromopentanoate
o Potassium fluoride (anhydrous)

o A suitable high-boiling point solvent (e.g., diethylene glycol or N,N-dimethylformamide)

e Procedure:

o In a flask equipped with a reflux condenser, combine methyl 2-bromopentanoate and
anhydrous potassium fluoride in the chosen solvent.

o Heat the mixture to a high temperature (typically >150 °C) and maintain for several hours.
o Monitor the reaction progress by TLC or GC.
o Upon completion, cool the reaction mixture and pour it into water.

o Extract the product, methyl 2-fluoropentanoate, with a suitable organic solvent (e.g.,
diethyl ether).

o Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
o Purify the product by distillation.
Step 3: Hydrolysis of Methyl 2-Fluoropentanoate

The final step involves the hydrolysis of the methyl ester to yield the desired 2-fluoropentanoic
acid.

o Materials:
o Methyl 2-fluoropentanoate
o Agueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide)
o Hydrochloric acid (concentrated)

o Diethyl ether
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e Procedure:

(¢]

Dissolve methyl 2-fluoropentanoate in an aqueous solution of a strong base.

o Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete
(monitoring by TLC is recommended).

o Cool the reaction mixture in an ice bath and carefully acidify with concentrated
hydrochloric acid until the pH is acidic.

o Extract the product, 2-fluoropentanoic acid, with diethyl ether.
o Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

o Remove the solvent under reduced pressure to obtain the final product. Further
purification can be achieved by distillation or crystallization if necessary.

Caption: Three-step synthesis of 2-fluoropentanoic acid.

Applications in Drug Discovery and Development

The introduction of fluorine at the a-position of a carboxylic acid can significantly impact its
biological activity. The high electronegativity of fluorine can alter the pKa of the carboxylic acid,
influencing its ionization state at physiological pH. Furthermore, the C-F bond is exceptionally
stable and can block metabolic oxidation at the a-position, thereby increasing the metabolic
stability and half-life of a drug candidate.

While specific drugs containing the 2-fluoropentanoic acid moiety are not yet prevalent in the
market, the a-fluoro carboxylic acid scaffold is of significant interest in medicinal chemistry. For
instance, fluorinated analogs of non-steroidal anti-inflammatory drugs (NSAIDs) have been
investigated to modulate their activity and pharmacokinetic profiles. The introduction of fluorine
can influence the binding to cyclooxygenase (COX) enzymes and alter the metabolic fate of the
drug.

Derivatives of 2-fluoropentanoic acid can be utilized as building blocks for the synthesis of
more complex molecules, including enzyme inhibitors and receptor modulators. The unique
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steric and electronic properties of the a-fluoro group can be exploited to achieve specific
interactions with biological targets.

Caption: Impact of a-fluorination on drug properties.

Safety and Handling

As with any chemical substance, proper safety precautions should be taken when handling 2-
fluoropentanoic acid. It is classified as a corrosive liquid and can cause skin and eye
irritation. [1]

o Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles,
gloves, and a lab coat.

+ Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of
vapors.

e Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.

» Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

2-Fluoropentanoic acid is a valuable chemical entity with significant potential in the fields of
organic synthesis and medicinal chemistry. Its synthesis, while requiring careful execution, is
achievable through established chemical transformations. The unique properties conferred by
the a-fluorine atom make it an attractive building block for the development of novel
pharmaceuticals with improved metabolic stability and tailored biological activity. This guide
provides a foundational understanding of 2-fluoropentanoic acid, empowering researchers to
explore its full potential in their scientific endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. fluorochem.co.uk [fluorochem.co.uk]

e 2. Volume # 6(127), November - December 2019 — "Synthesis of 2-fluorooctanoic acid: an
advanced organic chemistry laboratory experiment" [notes.fluorinel.ru]
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BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b073805#2-fluoropentanoic-acid-iupac-name-and-cas-
number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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